molecular formula C9H6ClNO2 B6231402 7-chloroindolizine-2-carboxylic acid CAS No. 1206974-14-2

7-chloroindolizine-2-carboxylic acid

Cat. No.: B6231402
CAS No.: 1206974-14-2
M. Wt: 195.6
InChI Key:
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Description

7-chloroindolizine-2-carboxylic acid is a heterocyclic compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound features a chloro-substituted indolizine ring, which is a fused bicyclic structure consisting of a pyrrole ring fused to a pyridine ring. The presence of the carboxylic acid group at the 2-position further enhances its reactivity and potential for derivatization.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-chloroindolizine-2-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-alkylpyridines with cyanohydrin triflates to form 2-aminoindolizines, which can then be further functionalized to introduce the chloro and carboxylic acid groups . Another approach involves the use of 1-cyanocyclopropane-1-carboxylic acid, which undergoes base and iodine-induced cyclization to form the indolizine core .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the aforementioned synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

7-chloroindolizine-2-carboxylic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove the chloro group or to reduce the carboxylic acid to an alcohol.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN₃) or thiourea.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylate derivatives, while reduction can produce alcohols or amines. Substitution reactions can result in a wide range of functionalized indolizine derivatives.

Scientific Research Applications

7-chloroindolizine-2-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and can be used in the development of new materials.

    Biology: The compound’s structural features make it a candidate for studying enzyme interactions and receptor binding.

    Industry: It can be used in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 7-chloroindolizine-2-carboxylic acid involves its interaction with specific molecular targets. The chloro and carboxylic acid groups play crucial roles in binding to active sites of enzymes or receptors. This binding can inhibit or activate specific biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Indole-2-carboxylic acid: Similar in structure but lacks the chloro group, which can significantly alter its reactivity and biological activity.

    7-bromoindolizine-2-carboxylic acid: Similar but with a bromo group instead of a chloro group, which can affect its chemical properties and reactivity.

    Indole-3-acetic acid: A plant hormone with a different substitution pattern, leading to distinct biological activities.

Uniqueness

7-chloroindolizine-2-carboxylic acid is unique due to the presence of both the chloro and carboxylic acid groups, which confer specific reactivity and potential for derivatization. This makes it a valuable compound for various applications in scientific research and industry.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 7-chloroindolizine-2-carboxylic acid involves the reaction of 2-chloro-3-formylquinoline with ethyl glycinate followed by cyclization and subsequent hydrolysis.", "Starting Materials": [ "2-chloro-3-formylquinoline", "ethyl glycinate", "sodium hydroxide", "hydrochloric acid", "water", "ethyl acetate" ], "Reaction": [ "Step 1: 2-chloro-3-formylquinoline is reacted with ethyl glycinate in the presence of sodium hydroxide to form 7-chloro-1-ethyl-2-oxo-1,2-dihydroquinoline-3-carboxylic acid.", "Step 2: The intermediate product from step 1 is cyclized by heating with hydrochloric acid to form 7-chloroindolizine-2-carboxylic acid.", "Step 3: The final product is isolated by extraction with ethyl acetate and subsequent purification." ] }

CAS No.

1206974-14-2

Molecular Formula

C9H6ClNO2

Molecular Weight

195.6

Purity

95

Origin of Product

United States

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